

utilizing CRISPR-Cas9 to investigate the role of enzymes in L-serine metabolism

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Compound of Interest		
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Application Note: Investigating L-Serine Metabolism Using CRISPR-Cas9

Introduction

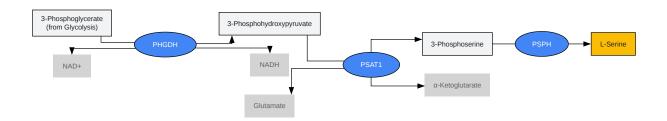
L-serine is a crucial amino acid that serves not only as a building block for proteins but also as a precursor for a multitude of essential biomolecules, including nucleotides, lipids, and other amino acids like glycine and cysteine.[1][2] The de novo synthesis of **L-serine** from the glycolytic intermediate 3-phosphoglycerate (3-PG) is a fundamental metabolic pathway.[3][4] This process is catalyzed by three key enzymes: phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase 1 (PSAT1), and phosphoserine phosphatase (PSPH).[1][5][6] Elevated expression of these enzymes and increased flux through the serine biosynthesis pathway are hallmarks of certain cancers, making this pathway a compelling target for therapeutic development.[4][7][8]

The CRISPR-Cas9 gene-editing system offers a powerful and precise tool for systematically investigating the functional roles of PHGDH, PSAT1, and PSPH. By generating stable knockout cell lines for each enzyme, researchers can dissect their individual contributions to cellular proliferation, metabolic homeostasis, and dependency on extracellular serine. These models are invaluable for validating these enzymes as drug targets and for screening potential inhibitors. This document provides a detailed workflow and protocols for utilizing CRISPR-Cas9 to create and analyze knockout cell lines, thereby elucidating the critical functions of enzymes in **L-serine** metabolism.



L-Serine Biosynthesis Pathway

The canonical pathway for de novo **L-serine** synthesis involves three enzymatic steps, converting the glycolytic intermediate 3-phosphoglycerate into **L-serine**. PHGDH catalyzes the first and rate-limiting step.[4][7]



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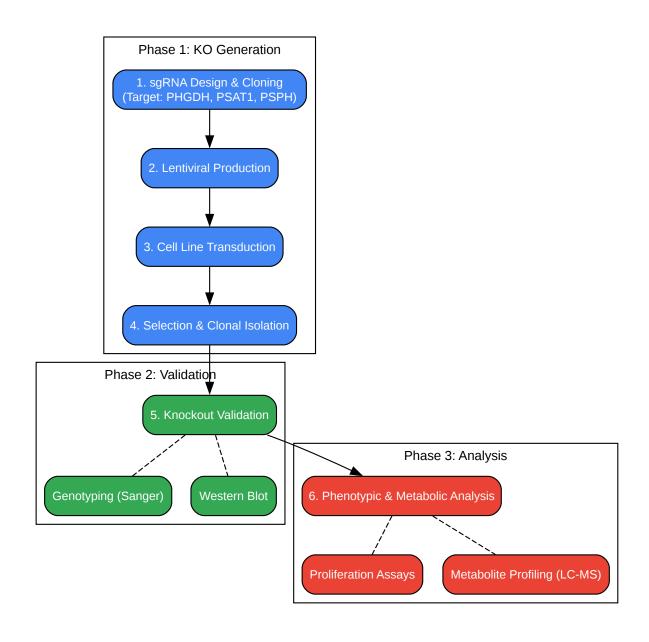
Diagram of the de novo **L-serine** biosynthesis pathway.

Experimental Protocols

Overall Experimental Workflow

The general strategy involves designing specific single-guide RNAs (sgRNAs) for each target gene, generating knockout cell lines using a lentiviral CRISPR-Cas9 system, validating the knockout at the genomic and protein levels, and finally, performing detailed metabolic and phenotypic analyses.





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CRISPR-Cas9 workflow for metabolic gene analysis.

Protocol 1: Generation of Enzyme-Specific CRISPR-Cas9 Knockout Cell Lines

Methodological & Application





This protocol describes the generation of stable knockout cell lines for PHGDH, PSAT1, and PSPH using a lentiviral delivery system.

A. sgRNA Design and Cloning

- Design: Design at least two unique sgRNAs per target gene (PHGDH, PSAT1, PSPH). Use
 online design tools (e.g., Benchling, CHOPCHOP) to select sgRNAs that target a coding
 exon early in the gene sequence to maximize the chance of a functional knockout. Choose
 guides with high on-target scores and low off-target predictions.
- Oligo Synthesis: Order complementary DNA oligonucleotides for each sgRNA with appropriate overhangs for cloning into a lentiCRISPR vector (e.g., lentiCRISPRv2).
- Cloning: Anneal the complementary oligos and clone the resulting duplex into the BsmBIdigested lentiCRISPRv2 plasmid.
- Verification: Verify the correct insertion of the sgRNA sequence via Sanger sequencing.

B. Lentivirus Production and Transduction

- Cell Seeding: Seed HEK293T cells in 10-cm plates. The next day, cells should be at 70-80% confluency.
- Transfection: Co-transfect the HEK293T cells with the lentiCRISPRv2 plasmid containing the specific sgRNA, along with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids using a suitable transfection reagent.
- Virus Harvest: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
 Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 μm filter. The virus can be used immediately or stored at -80°C.
- Transduction: Seed the target cancer cell line (e.g., MDA-MB-468, which has high serine synthesis flux).[7] Add the viral supernatant to the cells in the presence of polybrene (8 μg/mL).
- Incubation: Incubate for 24 hours, then replace the virus-containing media with fresh complete media.



C. Selection and Single-Cell Cloning

- Antibiotic Selection: 48 hours post-transduction, begin selection by adding puromycin to the culture media at a predetermined concentration lethal to non-transduced cells.
- Clonal Isolation: Once a stable, resistant population is established, perform single-cell cloning by seeding cells at a very low density (e.g., 0.5 cells/well) into 96-well plates.
- Expansion: Monitor the plates for the growth of single colonies. Expand the resulting clones for validation.

D. Knockout Validation

- Genomic DNA Analysis:
 - Extract genomic DNA from each clonal population.
 - Amplify the genomic region surrounding the sgRNA target site using PCR.
 - Purify the PCR product and send for Sanger sequencing.
 - Analyze the sequencing chromatograms for evidence of insertions/deletions (indels) by comparing them to the wild-type sequence.
- Western Blot Analysis:
 - Prepare protein lysates from wild-type (WT) and knockout clones.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies specific for PHGDH, PSAT1, or PSPH.
 - Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
 - Confirm the absence of the target protein in the knockout clones.

Protocol 2: Metabolic Analysis of Knockout Cell Lines

Methodological & Application





This protocol outlines the procedure for analyzing the metabolic consequences of knocking out serine synthesis enzymes.

A. Cell Culture and Sample Preparation

- Culture Conditions: Culture WT and validated knockout cell lines in both standard complete media and serine/glycine-depleted media.
- Cell Seeding: Seed cells in 6-well plates and grow until they reach ~80% confluency.
- Metabolism Quenching: Aspirate the culture medium and wash the cells rapidly with ice-cold saline. Immediately add 1 mL of ice-cold 80% methanol to quench all enzymatic activity.
- Cell Harvesting: Scrape the cells in the methanol solution and transfer to a microcentrifuge tube.

B. Metabolite Extraction

- Lysis: Vortex the cell suspension vigorously and incubate at -20°C for 30 minutes.
- Centrifugation: Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and precipitated protein.
- Supernatant Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube.
- Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
 Store dried pellets at -80°C until analysis.

C. LC-MS/MS for Metabolite Profiling

- Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume of LC-MS grade water/acetonitrile.
- Analysis: Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
 - Chromatography: Use a HILIC or reversed-phase column to separate the metabolites.



- Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect and quantify key metabolites like **L-serine**, glycine, 3-phosphoglycerate, and other related intermediates.
- Data Analysis: Integrate the peak areas for each metabolite and normalize to the cell number or total protein content. Compare the relative abundance of metabolites between WT and knockout cell lines.

Protocol 3: Phenotypic Assays

A. Cell Proliferation Assay

- Cell Seeding: Seed an equal number of WT and knockout cells (e.g., 2,000 cells/well) in multiple 96-well plates. Use separate plates for each time point.
- Culture Conditions: Culture the cells in both complete media and serine/glycine-depleted media.
- Time Course: Measure cell proliferation at 0, 24, 48, 72, and 96 hours.
- Measurement: Use a viability reagent (e.g., resazurin-based) or a direct cell counting method
 to quantify cell numbers at each time point.
- Data Analysis: Plot the cell growth curves and calculate the doubling time for each cell line under both media conditions. CRISPR-mediated knockout of PHGDH or PSAT1 has been shown to halt growth in the absence of extracellular serine and glycine.[9]

Data Presentation

Quantitative data should be organized into clear and concise tables to facilitate comparison between experimental groups.

Table 1: Summary of CRISPR-Cas9 Knockout Validation



Target Gene	Clone ID	Genotyping Result (Sanger)	Western Blot Result	Status
PHGDH	P-KO-C1	1 bp insertion (frameshift)	Protein not detected	Validated KO
PHGDH	P-KO-C2	7 bp deletion (frameshift)	Protein not detected	Validated KO
PSAT1	S-KO-C1	4 bp deletion (frameshift)	Protein not detected	Validated KO
PSPH	H-KO-C1	2 bp insertion (frameshift)	Protein not detected	Validated KO

| Control | WT | Wild-Type Sequence | Protein detected | Wild-Type |

Table 2: Relative Metabolite Abundance in Knockout vs. Wild-Type Cells (Data presented as Fold Change relative to WT in complete media. Analysis via LC-MS/MS)

Metabolite	Media Condition	PHGDH KO	PSAT1 KO	PSPH KO
3- Phosphoglycera te	Complete	1.8 ± 0.2	1.1 ± 0.1	1.0 ± 0.1
	Serine-depleted	2.5 ± 0.3	1.2 ± 0.2	1.1 ± 0.1
L-Serine	Complete	0.4 ± 0.05	0.5 ± 0.06	0.4 ± 0.04
	Serine-depleted	< 0.01	< 0.01	< 0.01
Glycine	Complete	0.5 ± 0.07	0.6 ± 0.08	0.5 ± 0.06

| | Serine-depleted | < 0.05 | < 0.05 | < 0.05 |

Table 3: Cell Proliferation Rates (Doubling Time in Hours)



Cell Line	Complete Media	Serine-Depleted Media
Wild-Type	24.5 ± 1.5	48.2 ± 3.1
PHGDH KO	25.1 ± 1.8	No significant growth
PSAT1 KO	24.8 ± 2.0	No significant growth

| PSPH KO | 25.5 ± 1.9 | No significant growth |

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